7-Allyloxycoumarin

Description

Properties

IUPAC Name |

7-prop-2-enoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNHWLBNDYLDEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316227 |

Source

|

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31005-03-5 |

Source

|

| Record name | 7-Allyloxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Allyloxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC301050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 7-Allyloxycoumarin

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 7-allyloxycoumarin, a key intermediate in the synthesis of various photosensitive and biologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to empower your research and development workflows. While specific experimental data for 7-allyloxycoumarin is not extensively available in public literature, this guide extrapolates from the well-understood chemistry of the coumarin scaffold and related derivatives to provide a robust predictive framework and detailed experimental protocols.

Introduction to 7-Allyloxycoumarin: A Molecule of Interest

7-Allyloxycoumarin (7-(prop-2-en-1-yloxy)-2H-chromen-2-one) belongs to the coumarin family, a class of benzopyrone compounds renowned for their diverse biological activities and applications in fragrances, pharmaceuticals, and as fluorescent probes.[1] The allyloxy substituent at the 7-position imparts unique properties to the coumarin core, influencing its solubility, stability, and reactivity, making a thorough understanding of these characteristics crucial for its effective application.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| IUPAC Name | 7-(prop-2-en-1-yloxy)-2H-chromen-2-one | [1] |

| CAS Number | 31005-03-5 | [1] |

Solubility Profile of 7-Allyloxycoumarin

The solubility of a compound is a critical parameter that dictates its formulation possibilities, bioavailability, and utility in various experimental settings. The solubility of 7-allyloxycoumarin is governed by the interplay between the relatively polar coumarin lactone and the nonpolar allyloxy substituent.

Predicted Solubility in Common Solvents

Based on the general solubility of coumarins and the physicochemical properties of the allyloxy group, an estimated solubility profile for 7-allyloxycoumarin is presented below. It is anticipated that the introduction of the allyl group, as compared to a hydroxyl group in 7-hydroxycoumarin, will increase its lipophilicity and thus its solubility in organic solvents.

Estimated Solubility Profile of 7-Allyloxycoumarin:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic nature of the benzopyrone ring and the allyloxy group limits aqueous solubility. |

| Ethanol | Soluble | The hydroxyl group of ethanol can interact with the lactone carbonyl, while its ethyl chain solvates the nonpolar regions. |

| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for many coumarin derivatives. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Soluble | A polar aprotic solvent that is a good choice for dissolving moderately polar compounds. |

| Chloroform | Soluble | A nonpolar organic solvent that should effectively solvate the lipophilic 7-allyloxycoumarin. |

| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | Limited aqueous solubility is expected, with minimal impact from pH in the physiological range due to the absence of easily ionizable groups. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, the following shake-flask method is recommended. This protocol is a self-validating system as it ensures that equilibrium is reached.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 7-allyloxycoumarin to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4).

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating HPLC method (as described in Section 4), to determine the concentration of dissolved 7-allyloxycoumarin.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for the experimental determination of equilibrium solubility.

Stability Profile and Forced Degradation Studies

Understanding the stability of 7-allyloxycoumarin under various stress conditions is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.

Predicted Degradation Pathways

The chemical structure of 7-allyloxycoumarin features two primary sites susceptible to degradation: the lactone ring of the coumarin core and the allyloxy ether linkage.

-

Hydrolytic Degradation:

-

Acidic Conditions: Acid-catalyzed hydrolysis is likely to proceed via protonation of the ether oxygen, followed by nucleophilic attack of water, leading to the cleavage of the allyl ether bond to yield 7-hydroxycoumarin and allyl alcohol. The lactone ring is generally stable to acid hydrolysis.

-

Basic Conditions: Base-catalyzed hydrolysis will primarily target the lactone ring, leading to ring-opening and the formation of a coumarinic acid salt, which can then be further degraded. The ether linkage is relatively stable under basic conditions.

-

Caption: Predicted hydrolytic degradation of 7-allyloxycoumarin.

-

Oxidative Degradation: The allylic double bond is susceptible to oxidation, potentially leading to the formation of an epoxide, diol, or cleavage products. The aromatic ring can also undergo oxidation under strong oxidative conditions.

-

Photolytic Degradation: Coumarins are known to undergo photodimerization upon exposure to UV light.[2] The specific photodegradation pathway for 7-allyloxycoumarin would need to be experimentally determined.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the sample to an extent of 5-20%, which is ideal for the development of a stability-indicating method.

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of 7-allyloxycoumarin in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a suitable analytical method, such as the HPLC method described below, to assess the extent of degradation and the formation of degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying 7-allyloxycoumarin in the presence of its degradation products.

Proposed HPLC Method Parameters

The following parameters provide a robust starting point for method development.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. | To effectively separate the nonpolar parent compound from potentially more polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | ~320 nm | The characteristic absorbance maximum for the coumarin chromophore. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Validation Parameters:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and ensuring that the peak for 7-allyloxycoumarin is pure and well-resolved from any degradation product peaks.

-

Linearity: Establish a linear relationship between the concentration of 7-allyloxycoumarin and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of the analyte.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 7-allyloxycoumarin. While direct experimental data is limited, the principles and protocols outlined herein offer a solid foundation for researchers to conduct their own investigations. The provided methodologies for solubility determination, forced degradation studies, and the development and validation of a stability-indicating HPLC method are designed to be robust and reliable, empowering scientists to confidently advance their work with this versatile coumarin derivative.

References

-

PubChem. 7-Allyloxycoumarin. National Center for Biotechnology Information. [Link][1]

- Jones, G., II, & Bergmark, W. R. (1984). Photodimerization of coumarin in aqueous and micellar solution. Journal of Photochemistry, 26(3-4), 179-184.

Sources

An In-Depth Technical Guide to the Photophysical Properties of 7-Allyloxycoumarin

Abstract

7-Allyloxycoumarin is a versatile fluorescent molecule belonging to the coumarin family, a class of compounds renowned for their strong fluorescence and utility as optical brighteners, laser dyes, and biological probes.[1] The defining feature of 7-allyloxycoumarin is the allyl ether linkage at the 7-position of the coumarin core, which not only modulates its electronic properties but also serves as a functional handle for advanced applications, most notably as a photoremovable protecting group. This guide provides a comprehensive overview of the synthesis, core photophysical properties, environmental sensitivities, and key applications of 7-allyloxycoumarin, grounded in established experimental protocols and causality-driven explanations to support researchers in leveraging this compound's unique characteristics.

Introduction and Molecular Overview

Coumarins are a prominent class of benzopyrone scaffolds that typically exhibit strong fluorescence in the blue-green region of the visible spectrum.[1] Their photophysical behavior is primarily governed by an intramolecular charge transfer (ICT) mechanism from the electron-donating group at the 7-position to the electron-withdrawing lactone carbonyl group. In 7-allyloxycoumarin (C₁₂H₁₀O₃, Molar Mass: 202.21 g/mol ), the ether-linked allyl group serves as a moderate electron-donating substituent, influencing the molecule's absorption and emission profile.[2]

The true utility of the allyl group, however, lies in its capacity for chemical cleavage. This makes 7-allyloxycoumarin a valuable precursor and a functional tool in its own right for applications requiring controlled release of molecules through light induction. This guide will delve into these properties, providing both the fundamental data and the practical methodologies required for its effective use in a research setting.

Synthesis and Characterization

The most common and straightforward synthesis of 7-allyloxycoumarin is achieved via a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of 7-hydroxycoumarin (umbelliferone) with an allyl halide, such as allyl bromide.

Synthetic Rationale: The choice of a Williamson ether synthesis is based on its high efficiency and the ready availability of the starting materials. 7-hydroxycoumarin is a common coumarin derivative that can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate.[3] The reaction with allyl bromide proceeds readily under basic conditions, where a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the allyl bromide. Acetone is a common solvent choice due to its polarity and appropriate boiling point for refluxing the reaction.[4]

A typical synthetic protocol is as follows:

-

7-Hydroxycoumarin is dissolved in acetone.

-

Anhydrous potassium carbonate is added as a base.

-

Allyl bromide is added to the mixture.

-

The mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[4]

-

After cooling, the inorganic salts are filtered off, and the solvent is removed in vacuo to yield the crude product.[4]

-

The crude 7-allyloxycoumarin can be purified by recrystallization from a suitable solvent like ethanol.

Core Photophysical Properties

The photophysical behavior of 7-allyloxycoumarin is dictated by the π-π* electronic transition characteristic of the coumarin scaffold. The absorption of a UV photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation from this excited state (S₁) back to the ground state (S₀) results in the emission of a fluorescent photon.

The key photophysical parameters for 7-allyloxycoumarin in a standard solvent such as ethanol are summarized below. It is important to note that these values can vary slightly depending on the specific experimental conditions and purity of the compound. The data presented are representative values compiled from the literature for related 7-alkoxy and 7-hydroxycoumarins, which serve as a close proxy.

Table 1: Representative Photophysical Properties of 7-Substituted Coumarins

| Parameter | Typical Value | Significance |

|---|---|---|

| Absorption Maximum (λ_abs) | ~320-326 nm | Wavelength of maximum photon absorption. Governed by the S₀ → S₁ transition energy.[5] |

| Molar Extinction Coefficient (ε) | ~15,000 - 17,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at λ_abs.[5] |

| Emission Maximum (λ_em) | ~385-390 nm | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | ~60-70 nm | The difference between λ_em and λ_abs. Indicates energy loss in the excited state before emission. |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.3 | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency.[6] |

| Fluorescence Lifetime (τ_F) | ~2-4 ns | The average time the molecule spends in the excited state before returning to the ground state.[7][8] |

Environmental Effects on Photophysical Properties: Solvatochromism

The fluorescence of coumarin derivatives is known to be sensitive to the local environment, a phenomenon known as solvatochromism.[9] This sensitivity arises because the excited state of the coumarin molecule is typically more polar than its ground state due to intramolecular charge transfer.

Causality of Solvatochromic Shifts:

-

Ground State: In the ground state, the electron density is more evenly distributed across the molecule.

-

Excited State (S₁): Upon photoexcitation, electron density shifts from the electron-donating 7-allyloxy group towards the electron-withdrawing carbonyl group of the lactone ring. This creates a more polar excited state with a larger dipole moment.[10]

In polar solvents, the solvent molecules will reorient around the excited-state dipole, stabilizing it and lowering its energy level. This stabilization leads to a smaller energy gap for fluorescence emission, resulting in a red-shift (a shift to longer wavelengths) of the emission spectrum.[11] Conversely, in non-polar solvents, this stabilization is minimal, and the emission occurs at shorter wavelengths (blue-shifted). This predictable response to solvent polarity allows 7-allyloxycoumarin to be used as a probe for microenvironmental polarity.[12]

Key Experimental Methodologies

Measurement of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is one of the most important parameters characterizing a fluorophore. An absolute measurement requires complex instrumentation like an integrating sphere.[13] However, a relative quantum yield can be determined accurately using a comparative method, often called the Williams method, by referencing a well-characterized standard.[14][15]

Protocol Rationale: The comparative method relies on the principle that for optically dilute solutions (Absorbance < 0.1), the integrated fluorescence intensity is directly proportional to the fraction of light absorbed.[16] By comparing the sample to a standard of known quantum yield under identical conditions, the unknown quantum yield can be calculated. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV/blue region.

Step-by-Step Protocol:

-

Prepare Solutions: Prepare a series of dilutions for both the 7-allyloxycoumarin sample and the quinine sulfate standard in their respective solvents. The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength.[16]

-

Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (e.g., 320 nm). Ensure the instrument is blanked with the appropriate solvent.[14]

-

Record Emission Spectra: Using a fluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be the same as that used for the absorbance measurements.[17]

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[14]

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The slope of the resulting straight line is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope is the gradient from the plot of integrated intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard.

-

Applications: A Dual-Role Molecule

The unique structure of 7-allyloxycoumarin lends itself to two primary areas of application: as a fluorescent probe and as a photoremovable protecting group (PPG).

Fluorescent Probing

Due to its environmental sensitivity, 7-allyloxycoumarin can be incorporated into larger molecular systems to report on local polarity or binding events. While less fluorescent than its 7-amino or 7-hydroxy counterparts, its stable ether linkage prevents the pH-dependent spectral changes that can complicate assays using 7-hydroxycoumarin, which can be deprotonated to the highly fluorescent phenolate form.[8]

Photoremovable Protecting Groups (PPGs)

This is arguably the most significant application of 7-allyloxycoumarin and its derivatives. PPGs, also known as "photocages," are chemical moieties that can be cleaved from a substrate molecule upon irradiation with light, thereby releasing the active substrate with high spatiotemporal precision.[18] This technology is invaluable in cell biology and drug delivery for controlling the release of bioactive molecules like neurotransmitters, drugs, or signaling molecules.[19][20][21]

The photocleavage mechanism for coumarin-based ethers involves the absorption of a UV photon, leading to a heterolytic cleavage of the allylic C-O bond. This process releases the substrate (in this case, 7-hydroxycoumarin or umbelliferone) and a reactive allyl cation, which is subsequently quenched by a solvent molecule like water.

Coumarin_Allyl [label=<

7-Allyloxycoumarin

7-Allyloxycoumarin

];

Photon [label="hν (UV Light)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Products [label=<

7-Hydroxycoumarin (Umbelliferone)

];

Coumarin_Allyl -> Photon [dir=none, style=dashed]; Photon -> Products [label="Photocleavage"]; } Diagram 2: Photocleavage of 7-Allyloxycoumarin.

The key advantage of this process is that it converts a moderately fluorescent molecule (7-allyloxycoumarin) into a highly fluorescent one (the 7-hydroxycoumarin anion at physiological pH), providing a built-in fluorescent reporter system to monitor the release event.

Conclusion

7-Allyloxycoumarin is a compound of significant interest due to its dual functionality. Its inherent fluorescence and sensitivity to solvent polarity make it a useful structural motif for designing environmental probes. More importantly, its role as a photoremovable protecting group provides a powerful tool for researchers in chemistry and biology, enabling the light-mediated release of active molecules with simultaneous fluorescent reporting. A thorough understanding of its photophysical properties, synthetic routes, and the methodologies to characterize them is crucial for its successful implementation in advanced research applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 327169, 7-Allyloxycoumarin. Retrieved from [Link].

-

Abu-Eittah, R. H., & El-Tawil, B. A. H. (1985). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Canadian Journal of Chemistry, 63(6), 1173-1178. Available at: [Link].

-

Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(5), 1956-1961. Available at: [Link].

-

A. T. R. Williams, S. A. Winfield and J. N. Miller (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link].

-

Das, S., et al. (2018). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. New Journal of Chemistry, 42(19), 15998-16007. Available at: [Link].

- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.

-

Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Available at: [Link].

-

Sarkar, A., et al. (2018). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Journal of Fluorescence, 28(4), 957-967. Available at: [Link].

-

PrepChem (2023). Synthesis of 7-allyloxy-4-methylcoumarin. Retrieved from [Link].

-

Das, S., et al. (2018). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic studies on thin films. ResearchGate. Available at: [Link].

-

PhotochemCAD. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link].

-

NIST. (2016). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from [Link].

-

KláN, P., et al. (2022). Photoremovable Protecting Groups. MDPI. Available at: [Link].

-

Al-Shammari, M. B., et al. (2018). Computational Studies Followed by Effect of Solvent Polarity and Salts on HOMO–LUMO Gap of 7-Hydroxy Coumarine Notabally Reflected by Absorption and Emission Spectra. ResearchGate. Available at: [Link].

-

Szymański, P., et al. (2016). Synthesis of 7-hydroxy- and 7-alkoxy-coumarins. ResearchGate. Available at: [Link].

-

Thomas, A., et al. (2018). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. PubMed. Available at: [Link].

-

An, H., & Distefano, M. D. (2018). 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. Organic & Biomolecular Chemistry, 16(29), 5275-5282. Available at: [Link].

-

Mishra, S. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. pharmrecord.com. Retrieved from [Link].

-

Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. ResearchGate. Available at: [Link].

-

Roy, A., et al. (2016). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 15(1), 52-63. Available at: [Link].

-

van der Vlag, R., et al. (2019). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 62(17), 7935-7945. Available at: [Link].

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link].

-

Dere, K., & Deniz, E. (2019). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Journal of Physical Organic Chemistry, 32(10), e3983. Available at: [Link].

-

Li, H., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(100), 98253-98259. Available at: [Link].

-

Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Allyloxycoumarin | C12H10O3 | CID 327169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

7-allyloxycoumarin chemical and physical properties.

An In-Depth Technical Guide to 7-Allyloxycoumarin: Properties, Synthesis, and Applications

Introduction

Coumarins are a prominent class of benzopyrone compounds, widely recognized for their significant pharmacological and photophysical properties. Found in numerous plants, this heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. Within this family, 7-allyloxycoumarin, a derivative of the naturally fluorescent 7-hydroxycoumarin (umbelliferone), emerges as a compound of particular interest. Its strategic allyloxy functionalization makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core chemical and physical properties of 7-allyloxycoumarin, its synthesis, reactivity, and critical applications, particularly as a pro-fluorescent probe for enzymatic assays.

Physicochemical and Spectral Properties

The foundational characteristics of 7-allyloxycoumarin dictate its behavior in chemical and biological systems. These properties are summarized below, providing a quantitative basis for its application.

Core Physical and Chemical Data

A consolidation of the key identifiers and physical properties of 7-allyloxycoumarin is presented for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 7-(prop-2-en-1-yloxy)chromen-2-one | [1] |

| Synonyms | 7-(2-propen-1-yloxy)-2H-1-Benzopyran-2-one | [2] |

| CAS Number | 31005-03-5 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 230 °C (decomposes, for parent 7-hydroxycoumarin) | [4] |

| Solubility | Soluble in DMSO, Chloroform, Ethanol | [5] |

| XLogP3 | 2.5 | [2] |

Spectral Characteristics

The spectral profile of 7-allyloxycoumarin is fundamental to its primary application as a fluorogenic substrate.

-

UV-Visible Absorption: Like its parent compound, 7-allyloxycoumarin absorbs light in the ultraviolet region. The parent molecule, 7-hydroxycoumarin, exhibits a maximum absorption (λmax) at approximately 320-325 nm.[3][4] The allyloxy substitution does not dramatically shift this absorption band.

-

Fluorescence: 7-allyloxycoumarin itself is weakly fluorescent. Its utility stems from its enzymatic conversion to 7-hydroxycoumarin, which is highly fluorescent.[6][] Upon cleavage of the allyl ether, the resulting 7-hydroxycoumarin exhibits a strong fluorescence emission maximum around 452 nm when excited at approximately 325 nm (in 50% EtOH).[3] This "turn-on" fluorescence is the basis for its use in enzyme assays.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the coumarin backbone protons and the distinct signals of the allyl group, including the vinylic proton and the terminal alkene protons.

-

¹³C NMR: The carbon spectrum shows characteristic peaks for the lactone carbonyl carbon, aromatic carbons, and the carbons of the allyl ether side chain.[8]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption from the C=O stretch of the lactone ring, C=C stretching from the aromatic and allyl groups, and C-O-C stretching from the ether linkage.

Synthesis and Reactivity

The synthesis of 7-allyloxycoumarin is a straightforward and common laboratory procedure, typically achieved via Williamson ether synthesis.

Experimental Protocol: Synthesis of 7-Allyloxycoumarin

This protocol details the O-alkylation of 7-hydroxycoumarin. The underlying principle involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the electrophilic allyl halide.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask, add 7-hydroxycoumarin (1 equivalent) and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).[9][10]

-

Base Addition: Add a weak base, typically anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents). The use of a weak base is crucial to selectively deprotonate the more acidic phenolic hydroxyl group without promoting side reactions.[10]

-

Initial Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of 7-hydroxycoumarin.

-

Allylation: Add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C or reflux in acetone) and stir for several hours (typically 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Work-up and Isolation:

-

After cooling, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water to remove any remaining salts, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-allyloxycoumarin.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 7-allyloxycoumarin.

Applications in Research and Drug Development

The primary utility of 7-allyloxycoumarin lies in its role as a fluorogenic substrate for studying drug metabolism and enzyme activity.

Probe for Cytochrome P450 Enzyme Activity

Many drug candidates and xenobiotics are metabolized in the liver by cytochrome P450 (CYP450) enzymes. A common metabolic pathway is O-dealkylation. 7-allyloxycoumarin serves as an excellent substrate for specific CYP450 isoforms.

The enzymatic reaction involves the oxidative cleavage of the allyl ether bond, a process known as O-deallylation. This reaction releases the highly fluorescent metabolite, 7-hydroxycoumarin, and an allyl-derived byproduct.[6] The rate of formation of 7-hydroxycoumarin, which can be easily quantified by fluorescence spectroscopy, is directly proportional to the enzyme's activity. This provides a sensitive and continuous assay for screening potential drug interactions or characterizing enzyme kinetics.[6][11]

Enzymatic Activation and Fluorescence Reporting

Caption: Enzymatic conversion of 7-allyloxycoumarin to a fluorescent product.

Broader Metabolic Studies

Beyond CYP450, this compound can be used to investigate the activity of other O-dealkylating enzymes.[6] The study of how different species or tissues metabolize 7-allyloxycoumarin can provide valuable insights into comparative toxicology and pharmacology.[11][12] The primary metabolite, 7-hydroxycoumarin, is further metabolized via glucuronidation and sulfation, making the system a useful model for studying both Phase I and Phase II metabolic pathways.[12][13]

Safety and Handling

While specific safety data for 7-allyloxycoumarin is limited, data for structurally similar compounds, such as 7-hydroxy-4-methylcoumarin, provide guidance.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15]

-

Precautions for Safe Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

Conclusion

7-Allyloxycoumarin is a versatile and indispensable chemical tool. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its function as a reliable pro-fluorescent substrate make it a cornerstone in the fields of drug metabolism, enzyme kinetics, and toxicology. For researchers in these areas, a thorough understanding of this compound's characteristics is essential for designing robust and sensitive assays to advance our understanding of biological systems and accelerate the drug development process.

References

-

PubChem. (n.d.). 7-Allyloxycoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. Retrieved from [Link]

-

Reaction Between 7-Hydroxy Coumarin, Alkyl Isocyanides and Dialkyl Acetylenedicarboxylate: Synthesis of 4H. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 7-Allyloxy-4-methyl-coumarin-8-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ohmiya, Y., et al. (1983). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Chemical & Pharmaceutical Bulletin, 31(5), 1615-1622. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Allyloxycoumarin. Wiley-VCH GmbH. Retrieved from [Link]

-

Mondal, T., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(18), 10843-10853. Retrieved from [Link]

-

Science and Education Publishing. (2018). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]

-

ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. Retrieved from [Link]

-

De-Matteis, F., et al. (1991). The metabolism of 7-ethoxycoumarin and 7-hydroxycoumarin by rat and hairless mouse skin strips. Journal of Investigative Dermatology, 96(6), 843-847. Retrieved from [Link]

-

Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(15), 8416-8427. Retrieved from [Link]

-

Growing Science. (2024). PEG 400-Catalyzed C3 & O-Alkylation Reactions of 4-Hydroxycoumarin-A Study. Retrieved from [Link]

-

van Iersel, M. L., et al. (2007). Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4. Drug Metabolism and Disposition, 35(6), 994-999. Retrieved from [Link]

-

Petry, T. W., et al. (1993). Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices. Toxicology in Vitro, 7(4), 449-453. Retrieved from [Link]

-

Avula, B., et al. (2015). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules, 20(8), 15155-15167. Retrieved from [Link]

-

LookChem. (n.d.). 7-Hydroxycoumarin 93-35-6 wiki. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 7-hydroxy-4-methyl coumarin derivatives with their IUPAC names. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 7-Hydroxycoumarin. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6). Retrieved from [Link]

-

ChemBK. (2024). 7-Hydroxy-4-methylcoumarin. Retrieved from [Link]

-

Analyst (RSC Publishing). (2018). A highly selective turn-on fluorescent probe for Al(iii) based on coumarin and its application in vivo. Retrieved from [Link]

-

Scirp.org. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. Retrieved from [Link]

-

Semantic Scholar. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Retrieved from [Link]

-

Liu, P., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 175, 479-485. Retrieved from [Link]

Sources

- 1. 7-Allyloxycoumarin | C12H10O3 | CID 327169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 7-ALLYLOXYCOUMARIN [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabolism of 7-ethoxycoumarin and 7-hydroxycoumarin by rat and hairless mouse skin strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. echemi.com [echemi.com]

Foreword: Beyond the Molecule—The Architectural Imperative in Drug Design

An In-depth Technical Guide to the Crystal Structure of 7-Allyloxycoumarin Derivatives

In the realm of medicinal chemistry, the two-dimensional representation of a molecule is merely the prologue. The true narrative of its biological activity, efficacy, and viability as a therapeutic agent is written in three dimensions. The crystal structure of a compound—the precise, ordered arrangement of its molecules in a solid state—governs its fundamental physicochemical properties, including solubility, stability, and bioavailability. For researchers and drug development professionals, a deep understanding of this molecular architecture is not an academic exercise; it is a critical prerequisite for rational drug design and optimization.

This guide focuses on a particularly compelling class of compounds: 7-allyloxycoumarin derivatives. Coumarins are a well-established class of heterocyclic compounds, renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties[1]. The addition of an allyloxy group at the 7-position introduces a flexible side chain that can significantly influence intermolecular interactions and, consequently, the crystal packing and biological function. This document provides a comprehensive exploration of the methodologies and analytical techniques used to elucidate and understand the crystal structure of these derivatives, grounded in the principles of scientific integrity and field-proven insights.

Part 1: Synthesis of High-Purity 7-Allyloxycoumarin Derivatives

The journey to a crystal structure begins with the synthesis of the target molecule. The quality of the final crystal is inextricably linked to the purity of the synthesized compound. A common and efficient route to 7-allyloxycoumarin is the Williamson ether synthesis, starting from the commercially available 7-hydroxycoumarin.

The causality behind this choice is twofold: the phenolic hydroxyl group at the 7-position is sufficiently acidic to be deprotonated by a moderately strong base, and allyl halides are effective electrophiles for the subsequent alkylation.

Experimental Protocol: Synthesis of 7-Allyloxycoumarin

-

Deprotonation: Dissolve 7-hydroxycoumarin (1.0 eq) in a suitable polar aprotic solvent, such as acetone or DMF, in a round-bottom flask. Add a base, typically potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The carbonate is a solid base, and its use simplifies the workup procedure as it can be easily filtered off. The reaction is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

-

Alkylation: To the stirred suspension, add allyl bromide (1.2 eq) dropwise. The flask is then fitted with a reflux condenser and heated to a gentle reflux (approx. 60-70°C). The reaction progress is monitored by Thin-Layer Chromatography (TLC). The rationale for heating is to increase the reaction rate between the phenoxide nucleophile and the allyl bromide electrophile.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts (K₂CO₃ and KBr byproduct) are removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting crude solid is purified to isolate the 7-allyloxycoumarin. This step is critical, as residual impurities can inhibit crystallization. Column chromatography on silica gel is the preferred method for achieving the high purity (>99%) required for crystallographic studies.[2]

Part 2: The Crystallization Workflow: From Purified Compound to Diffractable Crystal

Crystallization is a process of purification and self-assembly, where molecules transition from the disordered state of a solution to a highly ordered, solid-state lattice.[3] The success of this "art" is predicated on a systematic, scientific approach to manipulating solubility.[3][4] For organic compounds like 7-allyloxycoumarin derivatives, several techniques are effective.[5][6][7]

Core Principle: Achieving Supersaturation Slowly

The fundamental principle of crystallization is to dissolve the compound in a suitable solvent or solvent system and then slowly change the conditions (e.g., temperature, solvent composition) to decrease its solubility, thereby inducing the formation of a supersaturated solution from which crystals can nucleate and grow.[3] Slow cooling or slow evaporation is paramount, as it allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, excluding impurities.[3][6]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: The choice of solvent is the most critical variable.[7] An ideal solvent will dissolve the compound moderately at room temperature. Highly soluble compounds may require a solvent/anti-solvent system. For 7-allyloxycoumarin derivatives, solvents like ethanol, ethyl acetate, or dichloromethane are good starting points.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. This is achieved by adding small portions of the solvent to a known mass of the compound until it just dissolves.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step removes any microscopic particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, poorly-formed crystals.

-

Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Do not disturb the vial during the growth period.[7] Patience is key; high-quality crystals often take time to form.

Workflow for Single Crystal Growth

Caption: From synthesis to a single crystal ready for analysis.

Part 3: Deciphering the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is directly related to the arrangement of atoms in the unit cell.

SC-XRD Experimental Workflow

Caption: The experimental and computational workflow for SC-XRD.

Part 4: Analysis of the Crystal Structure

The output of a successful SC-XRD experiment is a detailed model of the molecular arrangement. Analysis focuses on both intramolecular features (bond lengths, angles) and, more critically, the intermolecular interactions that define the crystal packing.

Crystallographic Data Summary

The following table summarizes expected crystallographic data for a hypothetical 7-allyloxycoumarin derivative, based on published data for similar coumarin structures.[8][9][10]

| Parameter | Expected Value / Description | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 5-15 Å | Dimensions of the unit cell edges. |

| α, β, γ (°) | α=γ=90°, β≈90-110° (Monoclinic) | Angles between the unit cell axes. |

| Volume (ų) | 500-1500 ų | The volume of a single unit cell. |

| Z | 2 or 4 | The number of molecules per unit cell. |

| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the data. |

Intermolecular Interactions: The Glue of the Crystal

The crystal packing of coumarin derivatives is typically dominated by a network of weak intermolecular interactions. The allyloxy group introduces additional possibilities for these interactions compared to simpler alkoxy chains.

-

C–H···O Hydrogen Bonds: These are ubiquitous in coumarin structures, where acidic aromatic C-H or allylic C-H groups act as donors to the carbonyl or ether oxygen atoms of neighboring molecules, often forming chains or sheets.[8]

-

π···π Stacking: The planar coumarin ring system is electron-deficient, making it prone to stacking interactions with the electron-rich benzene ring of an adjacent molecule. These interactions are crucial for stabilizing the crystal lattice.[11]

-

C–H···π Interactions: The C-H bonds of the allyl group or the coumarin ring can interact with the π-system of a neighboring molecule. It has been observed that a larger contribution of C–H···π interactions can be associated with higher lipophilicity.[8]

Caption: Key intermolecular interactions in coumarin crystals.

Advanced Analysis: Hirshfeld Surface

To visualize and quantify these subtle intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[1][8][12] This method maps the electron distribution of a molecule within the crystal, providing a visual representation of its interaction "hotspots."

The surface is colored according to a normalized contact distance (d_norm), where:

-

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

-

White spots: Show contacts approximately equal to the van der Waals radii.

-

Blue spots: Represent contacts longer than the van der Waals radii.

By decomposing the Hirshfeld surface into 2D "fingerprint plots," we can quantify the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the overall crystal packing.[1] This provides a quantitative basis for comparing the packing motifs of different derivatives and understanding how substitutions influence the supramolecular assembly.

Part 5: The Bridge Between Structure and Function

The detailed structural knowledge gained from SC-XRD and Hirshfeld analysis is not an end in itself. It provides a powerful foundation for understanding and predicting a molecule's behavior.

-

Polymorphism: A compound's ability to crystallize in multiple forms (polymorphs) with different packing arrangements can drastically alter its properties. A comprehensive crystallographic study is essential to identify and characterize potential polymorphs, which is a critical step in pharmaceutical development.[4]

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly impacts the energy required to break it apart, which in turn affects solubility and dissolution rate—key determinants of a drug's bioavailability.

-

Structure-Activity Relationship (SAR): Crystal structures provide precise information on the conformation of the molecule and the orientation of its functional groups. By co-crystallizing a derivative with its biological target (e.g., an enzyme), we can visualize the specific interactions responsible for its activity, enabling the rational design of more potent and selective analogs.[13]

Conclusion

The crystallographic analysis of 7-allyloxycoumarin derivatives is a multi-step, integrative process that begins with high-purity synthesis and culminates in a profound understanding of molecular architecture. By combining meticulous experimental protocols for synthesis and crystallization with the powerful analytical capabilities of single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers can build a detailed, three-dimensional picture of these promising molecules. This structural insight is fundamental to elucidating structure-property relationships, controlling solid-state properties, and ultimately, accelerating the journey from a promising compound to a viable therapeutic agent.

References

- A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis.CrystEngComm (RSC Publishing).

- SOP: CRYSTALLIZ

- 9 Ways to Crystallize Organic Compounds.wikiHow.

- Crystallization.

- DFT, Hirshfeld Surface, Molecular Docking and Drug Likeness Studies of Medicinally Important Coumarin Molecule.

- Crystal Growing Tips.University of Florida, Center for Xray Crystallography.

- Crystalliz

- Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent.IUCr Journals.

- Hirshfeld surface analysis of coumarin.

- 7-Allyloxycoumarin.PubChem, NIH.

-

Coumarin-embedded[12]helicene derivatives: synthesis, X-ray analysis and photoconducting properties. Nanoscale (RSC Publishing).

- X-ray crystal structure of 2a.

- Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate.

- 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films.PubMed Central.

- Warfarin.Wikipedia.

- Result of the X-ray structure analysis of 9a.

- A method for preparing allylated 7-hydroxycoumarin derivatives.

- Single Crystal X-Ray Study of Coumarin Deriv

- Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS.ScienceDirect.

- Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review.JETIR.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.Chemical Methodologies.

- New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET).ScienceDirect.

- Synthesis of 7-hydroxy-and 7-alkoxy-coumarins.

- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evalu

- Chemistry and Biological Activity of Coumarins at Molecular Level.

- Natural source, bioactivity and synthesis of 3-Arylcoumarin deriv

- Crystal Structure of 3Nitro4-hydroxycoumarin.

- Chemical structures of 7-hydroxy-4-methyl coumarin derivatives.

Sources

- 1. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. chemijournal.com [chemijournal.com]

- 10. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Analysis of 7-Allyloxycoumarin's Electronic Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 7-allyloxycoumarin, a derivative of the versatile coumarin scaffold. Aimed at researchers, computational chemists, and drug development professionals, this document outlines the core principles and practical workflows for elucidating the electronic and photophysical properties of this molecule using modern computational techniques. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict molecular geometries, frontier molecular orbital energies, electronic absorption spectra, and the influence of solvent environments. By synthesizing established methodologies from studies on analogous coumarin derivatives, this guide offers a robust, step-by-step protocol for generating reliable theoretical data, interpreting the results in the context of molecular reactivity and optical behavior, and ultimately guiding the rational design of novel functional molecules.

Introduction to 7-Allyloxycoumarin and the Role of Theoretical Chemistry

The coumarin core, a benzopyrone structure, is a privileged scaffold in medicinal chemistry and materials science, renowned for its wide range of biological activities and potent fluorescence properties.[1] The functionalization of the coumarin ring system allows for the fine-tuning of these characteristics. The substituent at the 7-position is particularly influential, as it can effectively modulate the intramolecular charge transfer (ICT) character of the molecule, thereby altering its photophysical and electronic properties.[2][3]

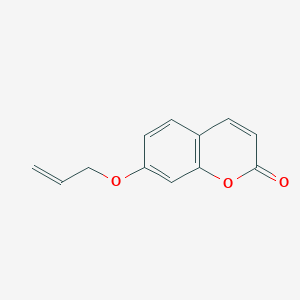

7-Allyloxycoumarin (Figure 1) features an electron-donating alkoxy group at this critical position. The allyloxy moiety enhances the electron density of the aromatic system and influences the molecule's overall polarity and reactivity. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its behavior and for its rational application in fields such as:

-

Drug Development: The electronic properties, such as the distribution of charge and the energies of frontier molecular orbitals, are key determinants of a molecule's ability to interact with biological targets.[4]

-

Fluorescent Probes: The design of sensitive and specific fluorescent sensors relies on a deep understanding of the relationship between molecular structure and absorption/emission properties.

-

Organic Electronics: For applications in devices like dye-sensitized solar cells (DSSCs), the alignment of molecular energy levels is a critical parameter that can be predicted computationally.[5][6]

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to gain profound insights into these properties before committing to laborious and expensive synthesis and experimental validation.[7]

Caption: The molecular structure of 7-Allyloxycoumarin.[8]

Foundational Principles of Computational Analysis

A successful theoretical investigation of 7-allyloxycoumarin hinges on the correct application of established quantum chemical methods.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for medium to large-sized organic molecules. It offers an excellent balance of computational cost and accuracy by calculating the electronic energy and properties from the molecule's electron density. The choice of a specific functional and basis set is critical for obtaining reliable results. For coumarin systems, hybrid functionals like B3LYP have shown good agreement with experimental data for ground-state properties.[9]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[10]

-

HOMO Energy (E_HOMO): Correlates with the ability to donate an electron. A higher E_HOMO suggests a better electron donor.

-

LUMO Energy (E_LUMO): Correlates with the ability to accept an electron. A lower E_LUMO suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule and corresponds to a lower energy electronic transition, shifting the absorption spectrum to longer wavelengths.[11]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual tool for identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, thereby predicting sites for intermolecular interactions.[12]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties, such as UV-Vis absorption, TD-DFT is the standard method. It calculates the vertical excitation energies and oscillator strengths of electronic transitions.[13][14] This allows for the direct simulation of the electronic absorption spectrum, which can be compared with experimental data to validate the computational approach. The choice of functional can be more sensitive for TD-DFT, with range-separated functionals like CAM-B3LYP sometimes offering improved accuracy for charge-transfer excitations.[7]

Methodological Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for conducting a thorough theoretical analysis of 7-allyloxycoumarin.

Caption: Computational workflow for analyzing 7-allyloxycoumarin.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Construct the Molecule: Build the 3D structure of 7-allyloxycoumarin using molecular modeling software (e.g., Avogadro, GaussView).

-

Select Method and Basis Set: Choose a reliable DFT functional and basis set. A common and well-validated choice for coumarins is the B3LYP functional with the 6-311++G(d,p) basis set .[15] The ++ indicates the inclusion of diffuse functions, important for describing non-covalent interactions, and (d,p) denotes polarization functions for improved accuracy.

-

Set Up the Calculation: In a computational chemistry package (e.g., Gaussian), specify the Opt (optimization) and Freq (frequency) keywords.

-

Execute and Validate: Run the calculation. The optimization will converge on a minimum energy structure. The frequency calculation serves a dual purpose:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamics: It provides zero-point vibrational energy and other thermodynamic data.

-

Protocol 2: Ground-State Electronic Structure Analysis

-

Use Optimized Geometry: Perform a single-point energy calculation on the optimized structure from Protocol 1 using the same functional and basis set.

-

Generate Orbitals: Request the generation of molecular orbitals. The output will provide the energies of the HOMO and LUMO. Visualize these orbitals to understand their spatial distribution. Typically, the HOMO will be localized on the electron-rich coumarin ring system, while the LUMO will be distributed across the π-conjugated system.

-

Calculate MEP: Generate the Molecular Electrostatic Potential map. This will reveal the negative potential around the carbonyl oxygen and the ether oxygen, identifying them as likely sites for electrophilic attack or hydrogen bonding.

Protocol 3: Simulating the UV-Vis Absorption Spectrum

-

Choose Solvation Model: The photophysical properties of coumarins are often highly sensitive to the solvent environment.[2][16] An implicit solvation model, such as the Polarizable Continuum Model (PCM) , is essential for obtaining meaningful results. Specify the solvent of interest (e.g., ethanol, cyclohexane).

-

Set Up TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation. A typical keyword would be TD(NStates=10, Singlets), requesting the calculation of the first 10 singlet excited states. The B3LYP functional is often adequate, though CAM-B3LYP can be tested for comparison, especially if charge-transfer states are expected.[7][13]

-

Analyze the Output: The calculation will yield a list of electronic transitions with their corresponding excitation energies (in eV or nm) and oscillator strengths (f). The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum. The lowest energy transition with a high oscillator strength is typically the HOMO -> LUMO transition (π -> π*) and corresponds to the maximum absorption wavelength (λ_max).

Interpreting the Electronic Structure of 7-Allyloxycoumarin

Based on extensive literature on similar 7-alkoxycoumarins, we can anticipate the following results from the theoretical workflow.[17][18]

Frontier Molecular Orbitals and Reactivity

The allyloxy group acts as an electron-donating group, which is expected to raise the energy of the HOMO compared to unsubstituted coumarin, making the molecule more susceptible to oxidation. The HOMO-LUMO gap is a key parameter for predicting electronic transitions and overall reactivity.

Table 1: Representative Theoretical Electronic Properties for 7-Substituted Coumarins (Note: These are typical values derived from literature on similar compounds and serve as a predictive baseline for 7-allyloxycoumarin.)[11]

| Parameter | Predicted Energy Range (eV) | Description |

| E_HOMO | -6.2 to -6.8 | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| E_LUMO | -1.8 to -2.4 | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 4.6 | Energy difference; relates to chemical reactivity and the energy of the first electronic transition. |

Electronic Transitions and Solvatochromism

The primary absorption band in the near-UV region for 7-allyloxycoumarin will be dominated by a π -> π* transition, corresponding largely to the HOMO -> LUMO excitation. TD-DFT calculations are expected to predict this absorption maximum (λ_max) with good accuracy, typically within 10-20 nm of the experimental value.[13]

A key phenomenon in 7-substituted coumarins is solvatochromism —the change in absorption or emission color with solvent polarity.[19][20] This is often due to an increase in the molecular dipole moment upon electronic excitation, indicating a degree of Intramolecular Charge Transfer (ICT).

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

In polar solvents, the more polar excited state is stabilized more than the ground state, leading to a smaller energy gap for fluorescence emission. This results in a bathochromic (red) shift in the emission spectrum, a hallmark of ICT in coumarin dyes.[2][16] The PCM solvation model in TD-DFT calculations can effectively capture this trend.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust and reliable pathway for investigating the electronic structure of 7-allyloxycoumarin. By leveraging DFT and TD-DFT, researchers can obtain detailed insights into the molecule's ground and excited-state properties, including its reactivity, stability, and spectroscopic behavior. These computational predictions are invaluable for understanding the fundamental principles that govern the molecule's function and for guiding the design of new coumarin derivatives with tailored properties for applications in medicine and materials science.

Future theoretical studies could expand upon this foundation by:

-

Simulating Emission Spectra: Performing geometry optimization of the first excited state (S1) to calculate fluorescence energies.

-

Investigating Reaction Mechanisms: Using DFT to model potential metabolic pathways or chemical reactions involving the allyloxy group.

-

Explicit Solvation: Employing hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models to study specific solute-solvent interactions, such as hydrogen bonding, in greater detail.[13]

References

-

Bhagwat, A. A., & Sekar, N. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121–135. [Link]

-

ResearchGate. (n.d.). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies | Request PDF. Retrieved from [Link]

-

da Silva, G. F., et al. (2023). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. ACS Omega. [Link]

-

de Angelis, F., et al. (2013). Density Functional Theory (DFT) Study of Coumarin-based Dyes Adsorbed on TiO2 Nanoclusters—Applications to Dye-Sensitized Solar Cells. Energy & Environmental Science, 6(6), 2372-2392. [Link]

-

Pastore, M., et al. (2010). Coumarin derivatives for dye sensitized solar cells: a TD-DFT study. Physical Chemistry Chemical Physics, 12(34), 9889-9898. [Link]

-

Kundu, S., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(8), 1137-1149. [Link]

-

Li, Y., et al. (2017). Synthesis and a TD-DFT study of a series of novel 3-imidazolyl-substituted coumarin molecules with large Stokes shifts. New Journal of Chemistry, 41(20), 11755-11762. [Link]

-

Das, S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10134-10145. [Link]

-

Gawad, S. A., & Sakr, M. A. (2022). Spectroscopic, NBO, DFT, and TD-DFT investigation of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152). Molecular Crystals and Liquid Crystals, 754(1), 1-18. [Link]

-

ResearchGate. (n.d.). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Retrieved from [Link]

-

Das, S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10134-10145. [Link]

-